![molecular formula C15H20N2O3 B2909857 N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198790-69-9](/img/structure/B2909857.png)
N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide, also known as HPPME, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HPPME is a small molecule that has been synthesized for its use in scientific research, specifically in the study of biological systems.
作用機序
The mechanism of action of N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide involves the activation of GPR40. GPR40 is expressed in pancreatic β-cells and plays a crucial role in regulating insulin secretion in response to glucose. This compound binds to the extracellular domain of GPR40 and induces a conformational change that leads to the activation of the receptor. This activation results in the release of intracellular signaling molecules that ultimately lead to the secretion of insulin.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects that have been studied extensively. This compound has been shown to stimulate insulin secretion in pancreatic β-cells in a glucose-dependent manner. This compound has also been shown to improve glucose tolerance and reduce blood glucose levels in diabetic animal models. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has several advantages as a research tool. This compound is a potent and selective agonist of GPR40, which allows for the specific activation of this receptor. This compound is also stable and easy to handle, which makes it a convenient tool for research. However, there are some limitations to the use of this compound in lab experiments. This compound has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide. One possible direction is the development of this compound analogs with improved pharmacokinetic properties. Another direction is the study of the effects of this compound on other physiological processes, such as lipid metabolism and inflammation. Additionally, the development of this compound as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders is an exciting area of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been shown to be a potent and selective agonist of GPR40 and has various biochemical and physiological effects. While there are some limitations to the use of this compound in lab experiments, the development of this compound analogs and the study of its potential therapeutic applications are exciting areas of research.
合成法
N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide is a synthetic compound that can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-hydroxyphenylpropan-2-amine and 2-oxoethyl-N-methylprop-2-enamide. This reaction produces this compound as a white solid with a high purity level. Other methods for synthesizing this compound include the reaction between 3-hydroxyphenylpropan-2-amine and acryloyl chloride followed by the reaction with N-methylprop-2-enamide.
科学的研究の応用
N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has various applications in scientific research, specifically in the study of biological systems. This compound is widely used as a research tool in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in various physiological processes, including vision, taste, smell, and neurotransmission. This compound has been shown to be a potent and selective agonist of GPR40, a GPCR that is involved in regulating insulin secretion and glucose homeostasis.
特性
IUPAC Name |
N-[2-[1-(3-hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-15(20)17(3)10-14(19)16-11(2)8-12-6-5-7-13(18)9-12/h4-7,9,11,18H,1,8,10H2,2-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOSHTPEVJDTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)NC(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)


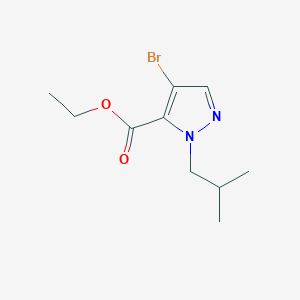
![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)
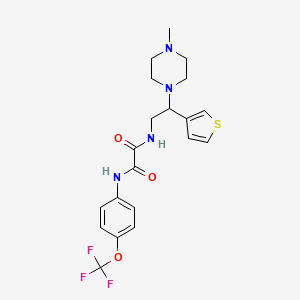
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)
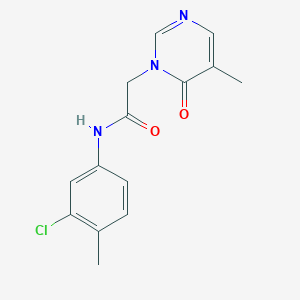
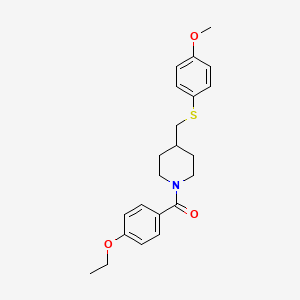
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)
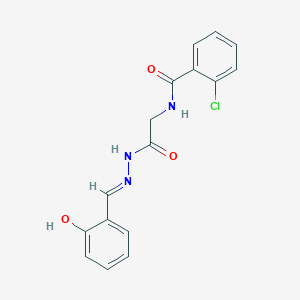

![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)